Amauromine
Overview
Description
Amauromine is a naturally occurring alkaloid with significant biological activity. It is a peripheral selective cannabinoid receptor type 1 (CB1) receptor antagonist, with Ki and Kb values of 178 nM and 66.6 nM, respectively . This compound is derived from the fungus Auxarthron reticulatum and has been identified as a potent vasodilator .
Mechanism of Action
Target of Action
Amauromine is a peripheral selective antagonist of the cannabinoid receptor type 1 (CB1) . The CB1 receptor is primarily located in the brain and is involved in various physiological processes, including mood regulation, pain perception, and appetite.
Mode of Action
Instead, it blocks the receptor and prevents it from being activated by other compounds. This interaction results in a decrease in the effects typically associated with CB1 activation, such as pain perception and appetite stimulation .
Biochemical Pathways
Given its role as a cb1 antagonist, it likely impacts the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a CB1 antagonist. By blocking the CB1 receptor, this compound can potentially modulate various physiological processes regulated by the endocannabinoid system .
Biochemical Analysis
Biochemical Properties
Amauromine interacts with the CB1 receptor, exhibiting antagonist properties . It selectively binds to the CB1 receptor with Ki and Kb values of 178 nM and 66.6 nM, respectively . This interaction suggests that this compound may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes.
Cellular Effects
This compound’s cellular effects are primarily related to its interaction with the CB1 receptor. As a CB1 receptor antagonist, this compound can influence cell function by modulating the activity of this receptor. The CB1 receptor is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1 receptor, acting as an antagonist . This binding can inhibit or activate enzymes, leading to changes in gene expression. The exact molecular pathways and biomolecules that this compound interacts with are still being studied.
Temporal Effects in Laboratory Settings
It is known that biochemical reactions and the effectiveness of compounds like this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its interaction with the CB1 receptor, it is likely that this compound is involved in the endocannabinoid system’s metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amauromine can be synthesized through a multi-step reaction process. One of the synthetic routes involves the use of L-Tryptophan, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, methyl ester as a starting material. The synthesis involves several steps, including reactions with PPTS in dichloromethane, methyl triflate with 2,6-di-tert-butylpyridine in dichloromethane, and trimethylsilyl iodide in acetonitrile at 0°C .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using the fungus Auxarthron reticulatum. The fungus is cultivated in a suitable medium, and the compound is extracted from the culture broth. The extraction process typically involves solvent extraction and chromatographic purification .
Chemical Reactions Analysis
Types of Reactions: Amauromine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in this compound.
Substitution: Substitution reactions can be carried out to introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce various substituted this compound analogs .
Scientific Research Applications
Amauromine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of alkaloids.
Biology: this compound’s role as a CB1 receptor antagonist makes it valuable for studying cannabinoid receptor functions and signaling pathways.
Medicine: Due to its vasodilating properties, this compound is investigated for potential therapeutic applications in cardiovascular diseases.
Comparison with Similar Compounds
- Novoamauromine
- Ent-cycloechinulin
- Roquefortine C
- 5-N-acetylardeemin
- Epi-aszonalenin C
This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
(1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEAHNPKYMHYJJ-CBYNOBLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC3C(=O)N4C(CC5(C4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3C1NC7=CC=CC=C27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)[C@@]12C[C@H]3C(=O)N4[C@@H](C[C@@]5([C@H]4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3[C@@H]1NC7=CC=CC=C27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098576 | |
Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88360-87-6 | |
Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88360-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amauromine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088360876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amauromine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB3XU39EJD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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